
N-(2-fluorofenil)-1-(tiofen-2-il)ciclopentanocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is an organic compound that features a cyclopentanecarboxamide core with a 2-fluorophenyl and a thiophen-2-yl substituent
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Cyclopentanecarboxamide Core: This can be achieved through the reaction of cyclopentanone with an appropriate amine under acidic or basic conditions to form the cyclopentanecarboxamide.
Introduction of the 2-Fluorophenyl Group: This step involves the reaction of the cyclopentanecarboxamide with a fluorobenzene derivative, often using a coupling reagent such as palladium-catalyzed cross-coupling reactions.
Attachment of the Thiophen-2-yl Group:
Industrial Production Methods
Industrial production of N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanecarboxamide can be reduced to form alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and thiophenyl groups can enhance binding affinity and selectivity, while the cyclopentanecarboxamide core provides structural stability. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-fluorophenyl)-2-(2-thienyl)acetamide
- N-(2-fluorophenyl)-2-{[2-(thiophen-2-yl)ethyl]amino}acetamide
Uniqueness
N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to its cyclopentanecarboxamide core, which provides distinct structural and electronic properties compared to similar compounds
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNOS/c17-12-6-1-2-7-13(12)18-15(19)16(9-3-4-10-16)14-8-5-11-20-14/h1-2,5-8,11H,3-4,9-10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGJQJNLOSUSDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
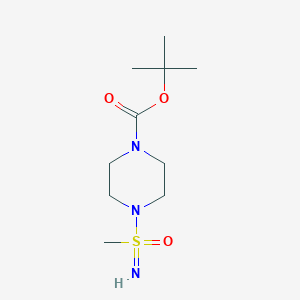

![2-({4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2374089.png)
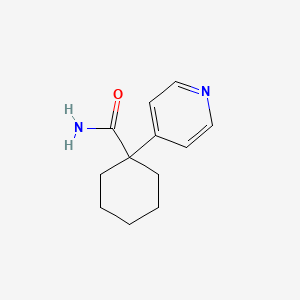
![N-(4-{[4-(3,4-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2374091.png)
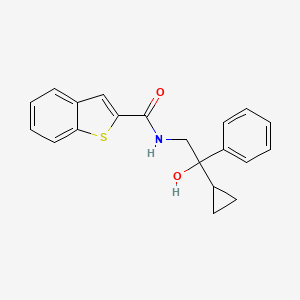
![N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2374095.png)
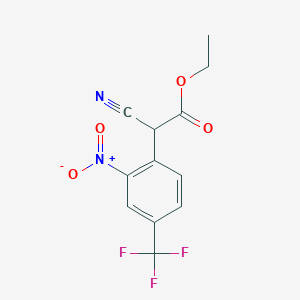
![ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2374099.png)
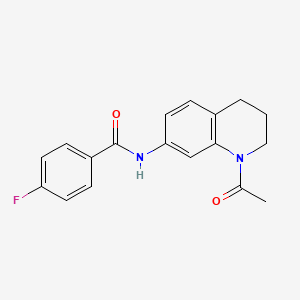

![3-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2374105.png)
![6-Cyclopropyl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2374106.png)

